4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide
Description
4-(Azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole-derived benzamide featuring a 5,6-dimethoxy-substituted benzo[d]thiazole core linked to a sulfonamide-bearing benzamide moiety. The azepane (7-membered cyclic amine) sulfonyl group distinguishes it from smaller cyclic amines (e.g., piperidine or morpholine) commonly found in analogous compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-18-13-17-20(14-19(18)30-2)31-22(23-17)24-21(26)15-7-9-16(10-8-15)32(27,28)25-11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJSBJLKHCRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 402.52 g/mol
- CAS Number : 1322023-84-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate numerous physiological processes .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes .
Antinociceptive and Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory activities. For instance:
- Analgesic Activity : In vivo studies indicated that the compound significantly reduces pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.
- COX Inhibition : The compound has been identified as a COX inhibitor, which contributes to its anti-inflammatory properties .
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific tumor cells, highlighting its potential role in cancer therapy.
Case Studies
- Study on Pain Relief : A study evaluated the analgesic effects of the compound in a rodent model. The results indicated a significant reduction in pain scores compared to control groups, supporting its use in pain management.
- Inflammation Model : Another investigation assessed the anti-inflammatory properties using an induced paw edema model. The compound demonstrated a marked decrease in swelling, suggesting effective anti-inflammatory action.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 402.52 g/mol |
| CAS Number | 1322023-84-6 |
| Analgesic Activity | Significant pain reduction |
| Anti-inflammatory Activity | Reduced edema in animal models |
| Cytotoxicity | Induces apoptosis in tumor cells |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the N-(benzothiazol-2-yl)benzamide class, which is widely explored for medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- Ring Size : Azepane’s larger ring (vs. piperidine/piperazine) may increase binding pocket compatibility in targets requiring extended hydrophobic interactions .
Enzyme Inhibition
- Piperazine/Piperidine Derivatives : Compounds like 4i () show moderate enzyme inhibitory activity, attributed to the basic nitrogen in piperazine enhancing target interaction .
- Azepane Sulfonyl : The target’s azepane sulfonyl group may improve selectivity for enzymes requiring bulkier sulfonamide-binding pockets (e.g., carbonic anhydrases) .
Anticancer Activity
- Methoxy-Substituted Analogs: highlights that 5,6-dimethoxybenzothiazole derivatives exhibit antiproliferative effects (e.g., 40% growth inhibition in NCI-H522 lung cancer cells). The target’s dual methoxy groups may enhance this activity compared to mono-methoxy analogs .
- Triazole-Benzothiazole Hybrids : Compounds like N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide () show promise, but the target’s sulfonamide group offers a distinct pharmacophore for kinase or protease inhibition .
Antimicrobial Activity
- Nitro-Substituted Analogs : reports moderate activity against E. coli for nitro-containing benzamides. The target’s lack of a nitro group may reduce antimicrobial potency but improve metabolic stability .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Methoxy groups are susceptible to demethylation, but the 5,6-dimethoxy arrangement could slow metabolism compared to single methoxy derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
